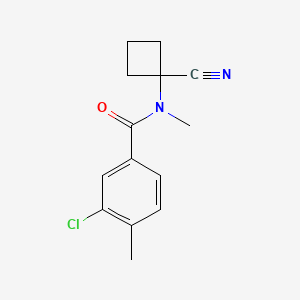
3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide, also known as CCNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CCNB is a small molecule inhibitor that has been shown to have promising results in inhibiting the growth of cancer cells and has been used in several studies to investigate its mechanism of action and potential therapeutic applications.
Mécanisme D'action
3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide inhibits the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and survival. CK2 has been shown to be overexpressed in various cancer cells, making it a potential target for cancer therapy. 3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide has been shown to inhibit the activity of CK2 by binding to the ATP-binding site of the kinase, thereby preventing the kinase from phosphorylating its substrates.
Biochemical and Physiological Effects:
3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and reducing the expression of various oncogenes. Additionally, 3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide has been shown to have anti-inflammatory effects and has been used in studies to investigate its potential applications in neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Additionally, 3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide has been shown to be highly selective for CK2, making it a useful tool for investigating the role of CK2 in various cellular processes. However, 3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide also has some limitations. It has been shown to have poor solubility in aqueous solutions, making it difficult to use in some experiments. Additionally, 3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide has been shown to have some off-target effects, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide. One potential direction is to investigate its potential applications in combination therapy with other cancer drugs. Additionally, further studies are needed to investigate the potential applications of 3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide in other fields such as neuroscience and infectious diseases. Finally, further studies are needed to investigate the potential limitations of 3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide and to develop new and improved inhibitors of CK2.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide involves the reaction of 3-chloro-4-methylbenzoic acid with 1-cyanocyclobutanecarboxylic acid methyl ester in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is then followed by the addition of N,N-dimethylformamide (DMF) and triethylamine (TEA) to form the final product, 3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide.
Applications De Recherche Scientifique
3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. 3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide has been used in several studies to investigate its mechanism of action and potential therapeutic applications. Additionally, 3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide has also been used in studies to investigate its potential applications in other fields such as neuroscience and infectious diseases.
Propriétés
IUPAC Name |
3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-10-4-5-11(8-12(10)15)13(18)17(2)14(9-16)6-3-7-14/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLFWMYCFVKGPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C2(CCC2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(((2,5-dimethylphenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2456552.png)
![1-[3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethanone](/img/structure/B2456555.png)
![Methyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2456556.png)
![4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2456558.png)
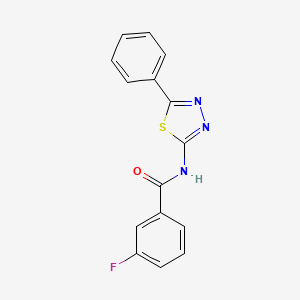


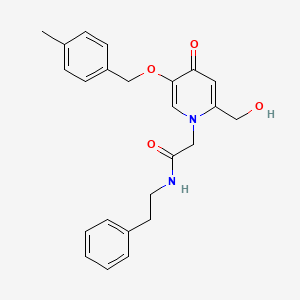
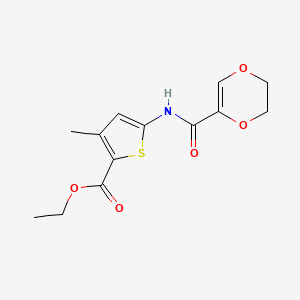
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2456569.png)
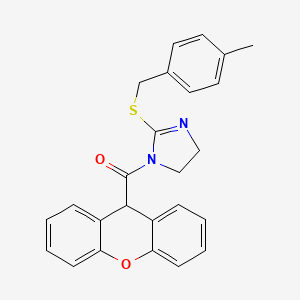
![8-(4-Ethoxy-3-methoxyphenyl)-13-ethyl-11-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2456573.png)

![3-phenyl-1-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2456575.png)